

# An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate

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## Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Chloroethyl p-toluenesulfonate**, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, experimental protocols for its preparation, and its role as a versatile building block in chemical and pharmaceutical research.

## Chemical Identity and Structure

**2-Chloroethyl p-toluenesulfonate**, also commonly known as 2-chloroethyl tosylate, is an organic compound valued for its utility as an alkylating agent. The tosyl group is an excellent leaving group, making the compound reactive towards nucleophiles.

- CAS Number: 80-41-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>ClO<sub>3</sub>S[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- IUPAC Name: 2-chloroethyl 4-methylbenzene-1-sulfonate[\[4\]](#)[\[7\]](#)
- Synonyms: 2-Chloroethyl tosylate, 2-Tosyloxyethyl chloride, p-Toluenesulfonic acid 2-chloroethyl ester[\[3\]](#)[\[7\]](#)

Chemical Structure:

The structure consists of a p-toluenesulfonate (tosylate) group esterified with 2-chloroethanol.

- SMILES: Cc1ccc(cc1)S(=O)(=O)OCCCl[1][4][6]
- InChI Key: ZXNMIUJDTOMBPV-UHFFFAOYSA-N[1][4][8]

## Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of **2-Chloroethyl p-toluenesulfonate**. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Citations
Molecular Weight	234.70 g/mol	[1][5][7]
Appearance	Clear colorless to pale yellow liquid	[2][9][10][11]
Boiling Point	153 °C at 0.3 mmHg	[1][2]
Density	1.294 g/mL at 25 °C	[1][2]
Refractive Index	n <sub>20/D</sub> 1.529	[1][2]
Flash Point	>113 °C (>235.4 °F) - closed cup	[1][2]
Solubility	Insoluble in water; Soluble in benzene, chloroform, and methanol.	[2][11]
Storage Temperature	2-8°C	[1][11]
Acute Toxicity (Oral)	LD <sub>50</sub> Oral - Rat: 498 mg/kg	[2]
Hazard Class	6.1	[2]

## Experimental Protocols: Synthesis

**2-Chloroethyl p-toluenesulfonate** is typically synthesized via the esterification of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Below are two detailed laboratory-scale procedures.

## Protocol 1: Synthesis in Dichloromethane

This protocol describes a high-yield synthesis using dichloromethane (DCM) as the solvent.

- Reactants and Reagents:

- p-Toluenesulfonyl chloride (172 g, 0.884 mol)
- Pyridine (59 g, 0.75 mol)
- 2-Chloroethanol (40.3 g, 0.496 mol) (Note: The original source refers to 1-Chloroethanol, which is likely a typo and should be 2-Chloroethanol based on the product structure)
- Dichloromethane (DCM, 180 mL)
- 36% wt aq. HCl

- Procedure:

- Combine p-toluenesulfonyl chloride and pyridine in 180 mL of DCM in a 1 L round-bottom flask.
- Cool the flask in an ice bath for approximately 5 minutes.
- Slowly add 2-chloroethanol to the cooled mixture.
- Remove the flask from the ice bath and stir the reaction mixture at room temperature for 15 hours.
- Transfer the mixture to a 1 L separatory funnel for workup.
- Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.
- Perform a subsequent wash with 300 mL water and 75 mL of 36% wt aq. HCl, discarding the aqueous phase after each wash.
- Remove the solvent (DCM) under reduced pressure to yield the final product as a faint yellow, thick syrup. This procedure reports a 100% yield (116 g, 0.494 mol).[8]

## Protocol 2: Synthesis in Pyridine

This alternative protocol uses pyridine as both the base and the solvent.

- Reactants and Reagents:

- p-Toluenesulfonyl chloride (20.5 g)
- 2-Chloroethanol (8.6 g)
- Pyridine (50 mL)
- Ether
- Dilute hydrochloric acid
- Magnesium sulfate

- Procedure:

- Add p-toluenesulfonyl chloride to a mixture of 2-chloroethanol and pyridine.[12]
- Stir the mixture at 0°C for one hour.[12]
- Pour the reaction mixture into ice water.
- Extract the organic phase with ether.[12]
- Wash the ether extract with dilute hydrochloric acid.[12]
- Dry the extract over magnesium sulfate.
- Evaporate the ether to yield the **2-chloroethyl p-toluenesulfonate** product.[12]

## Applications in Research and Drug Development

**2-Chloroethyl p-toluenesulfonate** is a bifunctional compound, featuring two reactive sites: the chloro group and the tosylate group. The tosylate is an excellent leaving group, making the

adjacent carbon atom susceptible to nucleophilic attack. This reactivity makes it a valuable building block and alkylating agent in organic synthesis.

In drug development, it is often used to introduce a 2-chloroethyl group into a molecule. This functional group is a precursor to various other functionalities or can act as a reactive handle for further chemical modifications. It is classified as a research chemical and building block, often found in libraries of compounds used for creating pharmaceutical intermediates and API (Active Pharmaceutical Ingredient) impurities for analytical purposes.[8][13]

## Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Chloroethyl p-toluenesulfonate** as described in the experimental protocols.



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Caption: Synthesis workflow for **2-Chloroethyl p-toluenesulfonate**.

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